2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinoxaline ring, an acetamide group, and a dimethylphenoxy group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution or oxidative cyclization .Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a broader class of chemicals characterized by their triazoloquinoxaline core, a motif that has been extensively explored for its diverse synthetic applications and potential in creating structurally complex molecules. For instance, studies have demonstrated methodologies for synthesizing related triazoloquinoxaline derivatives, emphasizing the versatility of these compounds in chemical synthesis. The reactions typically involve various coupling methods, showcasing the adaptability of this scaffold in organic synthesis and the potential for generating a wide array of derivatives with potentially valuable properties (Fathalla, 2015).
Potential Biological Activities
Research on compounds with similar structural features has indicated a range of potential biological activities. For example, certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been studied for their potential as rapid-onset antidepressants, based on their performance in behavioral models and their ability to bind to adenosine receptors, suggesting a possible link between the structural characteristics of these molecules and their biological efficacy (Sarges et al., 1990).
Antimicrobial Properties
Some derivatives within the triazoloquinoxaline family have been synthesized and evaluated for antimicrobial properties, underscoring the potential of these compounds in medicinal chemistry. The structural variation within this group allows for the exploration of different biological activities, including antibacterial and antifungal effects, which are critical areas of research given the ongoing need for new antimicrobials (Nasr, 2002).
Chemical Properties and Corrosion Inhibition
The triazoloquinoxaline scaffold has also been explored for its chemical properties outside of biological contexts, such as its potential use in corrosion inhibition. Quantum chemical studies on related quinoxalines have been conducted to understand their efficacy as corrosion inhibitors, highlighting the multifaceted applications of this chemical structure beyond pharmacological interests (Zarrouk et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as “F6548-0731”, primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, while EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
F6548-0731 interacts with its targets by inhibiting their activities. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts the DNA repair pathways and cell growth processes, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair pathways, making the cells more vulnerable to DNA damage . The inhibition of EGFR disrupts the cell growth processes, leading to apoptosis or programmed cell death .
Result of Action
The compound induces apoptosis in cancer cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase . As a result, the compound exhibits cytotoxic activities against cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-4-19-12-14-20(15-13-19)28-24(33)16-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-17(2)18(23)3/h5-15H,4,16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBBMGQULBRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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